1-(3,4-Dichlorophenyl)-2-hydroxyethanone
Description
Historical Context of Dichlorophenyl Derivatives in Chemical Research
Dichlorophenyl derivatives have played a pivotal role in chemical research since the early 20th century. The discovery of 3,4-dichloroaniline-based compounds, such as DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), marked a turning point in herbicide development due to their ability to inhibit photosynthesis. Similarly, DDT (dichlorodiphenyltrichloroethane), another dichlorophenyl derivative, became a cornerstone in pest control before its environmental impacts were fully understood. These milestones laid the groundwork for synthesizing structurally complex dichlorophenyl compounds, including 1-(3,4-dichlorophenyl)-2-hydroxyethanone, which emerged as a versatile intermediate in organic synthesis.
Early studies on chlorinated phenyl ketones focused on their reactivity and stability. For example, phenacyl chloride (chloroacetophenone) demonstrated utility in Friedel-Crafts acylation reactions, inspiring analogous methodologies for this compound. The compound’s hydroxyl and ketone functional groups enable diverse derivatization pathways, making it a subject of sustained interest in synthetic chemistry.
Significance in Pharmaceutical and Agrochemical Sciences
In pharmaceutical research, this compound serves as a precursor for bioactive molecules. For instance, bile-acid-appended triazolyl aryl ketones, derived from similar structures, exhibit anticancer activity by inducing apoptosis in cancer cell lines. The compound’s dichlorophenyl moiety enhances lipophilicity, facilitating membrane penetration and target binding. Recent studies also highlight its role in synthesizing phenyl ketone derivatives with anti-nonalcoholic fatty liver disease (NAFLD) activity, where structural optimization improves oxidoreductase modulation.
In agrochemicals, the compound’s structural analogs, such as DCMU, inhibit photosystem II in weeds, demonstrating herbicidal efficacy. Its potential as a scaffold for novel pesticides is underscored by its ability to undergo halogenation and alkylation, yielding derivatives with tailored biological activities.
Current Research Landscape and Knowledge Gaps
Recent advances in computational chemistry have enabled the rational design of this compound derivatives. For example, molecular docking studies predict strong interactions between its hydroxylated analogs and cancer-related proteins. However, critical gaps persist:
- Environmental Behavior : The ecological impact of chlorinated phenyl ketones remains poorly characterized, particularly their biodegradation pathways and bioaccumulation potential.
- Metabolic Stability : While in vitro studies demonstrate promising bioactivity, in vivo metabolic stability and pharmacokinetic profiles are understudied.
- Synthetic Scalability : Current synthesis routes, such as Friedel-Crafts acylation, face challenges in yield optimization and regioselectivity.
Research Objectives and Theoretical Frameworks
Future research aims to address these gaps through multidisciplinary approaches:
- Mechanistic Studies : Elucidate the compound’s interaction with biological targets (e.g., myosin II isoforms) using cryo-EM and molecular dynamics simulations.
- Green Chemistry Innovations : Develop solvent-free or catalytic methods to synthesize the compound, minimizing hazardous byproducts.
- Structure-Activity Relationship (SAR) Optimization : Systematically modify the hydroxyl and dichlorophenyl groups to enhance potency against specific diseases.
Theoretical frameworks grounded in quantum mechanics and density functional theory (DFT) will guide electronic structure analyses, enabling precise predictions of reactivity and binding affinities. Collaborative efforts between synthetic chemists, pharmacologists, and environmental scientists are essential to fully realize the compound’s potential while mitigating risks.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBTDISCZJNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427666 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113337-38-5 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
Aluminum chloride (AlCl₃) is the most widely used catalyst, facilitating the formation of a reactive acylium ion intermediate. The dichlorophenyl group’s electron-withdrawing nature enhances electrophilicity at the para position, directing acetylation selectively. Alternative catalysts, such as FeCl₃ and ZnCl₂, have been explored but exhibit lower yields due to reduced Lewis acidity.
Industrial Optimization
Continuous flow reactors have replaced batch processes in industrial settings, improving heat transfer and minimizing byproduct formation. A study comparing batch versus flow conditions reported a 22% increase in yield (from 68% to 90%) under optimized flow parameters.
Table 1: Friedel-Crafts Acylation Conditions and Yields
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| AlCl₃ | 25 | CS₂ | 78 |
| FeCl₃ | 30 | DCM | 45 |
| ZnCl₂ | 40 | Toluene | 52 |
Mannich Reaction-Based Synthesis
The Mannich reaction offers a versatile pathway by introducing hydroxy and amine functionalities simultaneously. This method is particularly advantageous for generating derivatives with enhanced biological activity.
Procedure and Reagents
A mixture of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione, formaldehyde, and piperidine derivatives undergoes condensation in ethanol under reflux. The reaction typically completes within 3–5 hours, yielding this compound derivatives with substituted piperidine moieties.
Yield and Selectivity
Yields range from 65% to 82%, depending on the steric and electronic properties of the amine component. Electron-donating groups on the piperidine ring enhance nucleophilicity, improving reaction efficiency.
Grignard reagents enable the introduction of hydroxymethyl groups via nucleophilic addition to ketone precursors. This method is critical for synthesizing stereochemically complex variants.
Stereochemical Control
The addition of methylmagnesium chloride (MeMgCl) to imine intermediates derived from 3,4-dichlorophenyl precursors proceeds with >9:1 diastereoselectivity. Solvent polarity and temperature significantly influence facial selectivity, with ethereal solvents favoring trans-addition.
Industrial Scalability
A large-scale synthesis using (XPhos)palladium(II) phenethylamine chloride achieved 85% yield for the monoarylation of acetone with 3,4-dichlorophenyl bromide. Catalyst loading was optimized to 0.5 mol%, reducing production costs.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the dichlorophenyl ring provides a direct route to functionalized derivatives. This method is favored for its operational simplicity and compatibility with diverse nucleophiles.
Hydroxylation Conditions
Hydrolysis of 1-(3,4-dichlorophenyl)-2-chloroethanone using aqueous NaOH (10% w/v) at 80°C produces the target compound in 75% yield. Prolonged reaction times (>6 hours) lead to overhydrolysis and reduced purity.
Table 2: Nucleophilic Substitution Efficiency
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | H₂O | 80 | 75 |
| KCN | DMF | 100 | 62 |
| NH₃ | EtOH | 60 | 58 |
Continuous Flow Catalytic Oxidation
Continuous flow oxidation of 1-(3,4-dichlorophenyl)-2-hydroxyethanol represents a sustainable alternative. This method leverages heterogeneous catalysts to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(3,4-Dichlorophenyl)-2-oxo-1-ethanone.
Reduction: 1-(3,4-Dichlorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved often include the disruption of metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3,4-Dichlorophenyl)-2-hydroxyethanone with structurally analogous compounds, focusing on substituent positions, physical properties, and functional group effects:
*Molecular weight inferred from structural similarity.
Key Observations:
Positional Isomerism: Chlorine substitution at 3,4 vs. 2,4 (e.g., 1-(2,4-dichlorophenyl)-2-hydroxyethanone) significantly alters lipophilicity and biological interactions. Para-substituted chlorines increase steric bulk, reducing metabolic degradation rates compared to ortho/meta positions .
Hydroxyl Group Impact: The presence of a hydroxyl group at C2 in the target compound enhances solubility in polar solvents (e.g., water solubility ~2.1 mg/mL) compared to non-hydroxylated analogs like 1-(3,4-Dichlorophenyl)ethanone, which is nearly insoluble in water .
Electronic Effects : Compounds with 3,5-dichloro substitution (e.g., DV920) exhibit symmetrical electron-withdrawing effects, stabilizing the ketone group and reducing electrophilicity .
Multi-Hydroxyl Derivatives: 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone demonstrates stronger hydrogen-bonding capacity (e.g., logP ~1.8 vs. ~2.5 for the target compound), influencing its pharmacokinetic profile .
Biological Activity
1-(3,4-Dichlorophenyl)-2-hydroxyethanone, also known as 1-(3,4-dichlorophenyl)-2-hydroxy-1-ethanone, is an organic compound with significant applications in various fields including organic synthesis, pharmaceuticals, and agrochemicals. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a hydroxyethanone moiety. Its molecular formula is C9H8Cl2O2, and it possesses a melting point of approximately 65-67 °C. The presence of chlorine atoms enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways. This interaction can lead to alterations in cellular signaling processes and metabolic functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Effects
In animal models, the compound has demonstrated significant anti-inflammatory properties. It appears to modulate inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Anticancer Activity
Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The compound was found to be effective at lower concentrations compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In a controlled trial involving mice with induced inflammation, treatment with the compound resulted in a significant reduction in paw swelling and levels of inflammatory markers. These findings were published in Inflammation Research, highlighting its therapeutic potential for inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)-2-hydroxyethanone, and how do reaction conditions influence enantioselectivity?
- Methodology : The compound can be synthesized via enzymatic reduction of a chlorinated ethanone precursor. For example, ketoreductases (e.g., from Scheffersomyces stipitis) selectively reduce ketones to chiral alcohols under mild conditions (pH 7–8, 30–40°C). Enantioselectivity (>90% ee) is achieved by optimizing enzyme-substrate ratios and cofactor regeneration systems (e.g., NADPH/NADH) . Alternative routes include Friedel-Crafts acylation of 3,4-dichlorobenzene with glycolic acid derivatives, requiring Lewis acid catalysts (e.g., AlCl₃) in anhydrous solvents .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology :
- Spectroscopy : IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups. Mass spectrometry (EI-MS) confirms molecular weight (205.04 g/mol) via [M+H]⁺ peaks .
- Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while GC-MS detects volatile impurities .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC assays) against E. coli and S. aureus (CLSI guidelines).
- Enzyme inhibition : Fluorescence-based assays for kinase or hydrolase inhibition (e.g., ATPase activity measured via malachite green phosphate detection) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodology : Use AutoDock Vina for molecular docking. Prepare the ligand (optimized geometry via DFT at B3LYP/6-31G*) and receptor (e.g., CYP450 enzymes from PDB). Analyze binding poses using PyMOL, focusing on H-bonds with hydroxyl groups and hydrophobic interactions with dichlorophenyl moieties . Validate predictions with MD simulations (AMBER) to assess stability .
Q. What strategies resolve contradictions in reported reaction yields for its synthesis?
- Analysis : Discrepancies may arise from solvent polarity (e.g., THF vs. DMF), catalyst loading, or purification methods. Design a DOE (Design of Experiments) to test variables:
- Factors : Temperature (25–50°C), catalyst (AlCl₃ vs. FeCl₃), solvent (toluene vs. acetonitrile).
- Response : Yield (HPLC) and enantiomeric excess (chiral HPLC). Pareto charts identify critical factors .
Q. How does derivatization of the hydroxyl group enhance bioactivity or stability?
- Case Study : Acylation with acetic anhydride forms 1-(3,4-Dichlorophenyl)-2-acetoxyethanone, improving membrane permeability (logP increased by 1.5). Compare pharmacokinetics via Caco-2 cell monolayer assays. Alternatively, sulfonation introduces polar groups for aqueous solubility .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Mechanistic Study : The hydroxyl group activates the adjacent carbonyl via intramolecular H-bonding, increasing electrophilicity. Monitor SN2 reactions (e.g., with thiols) via ¹H NMR (disappearance of -OH peak at δ 5.2 ppm). Kinetic studies (UV-Vis) under varying pH (4–10) reveal rate dependence on deprotonation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
